Mallotochromanol

Description

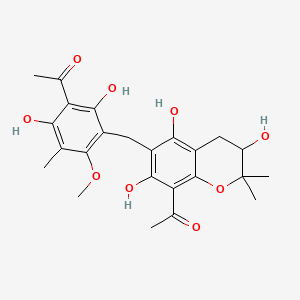

Structure

3D Structure

Properties

CAS No. |

102904-16-5 |

|---|---|

Molecular Formula |

C24H28O9 |

Molecular Weight |

460.5 g/mol |

IUPAC Name |

1-[3-[(8-acetyl-3,5,7-trihydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]ethanone |

InChI |

InChI=1S/C24H28O9/c1-9-18(28)16(10(2)25)21(31)13(22(9)32-6)7-12-19(29)14-8-15(27)24(4,5)33-23(14)17(11(3)26)20(12)30/h15,27-31H,7-8H2,1-6H3 |

InChI Key |

GCNSBSLHQZFIMO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1OC)CC2=C(C(=C3C(=C2O)CC(C(O3)(C)C)O)C(=O)C)O)O)C(=O)C)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Distribution and Identification within the Mallotus Genus

The investigation into the chemical constituents of the Mallotus genus has led to the identification of Mallotochromanol in several species, with some serving as more prominent sources for research.

Mallotus japonicus as a Primary Research Source

Mallotus japonicus, commonly known as the food wrapper plant or "Akamegashiwa," is a key species in the study of this compound. wikipedia.orgtreesandshrubsonline.orgunc.edupicturethisai.com The pericarps of this plant have been identified as a rich source of various phloroglucinol (B13840) derivatives, including this compound and its related compounds. jst.go.jpresearchgate.net Studies have consistently isolated and identified this compound from extracts of M. japonicus, establishing it as a primary and reliable source for obtaining this compound for further chemical and biological investigations. jst.go.jpnih.govnih.govnih.gov The presence of a diverse array of these compounds in M. japonicus has made it a focal point for phytochemical research. wikipedia.orgnii.ac.jpresearchgate.netresearchgate.netvjs.ac.vn

Mallotus philippinensis and Other Relevant Species

While Mallotus japonicus is a primary source, this compound and similar phloroglucinol derivatives have also been reported in other species of the genus. Mallotus philippinensis, known as the Kamala tree, is another significant species that has been investigated for its rich phytochemical profile, which includes a variety of phenolic compounds. agriculturejournals.cznih.govherbmedpharmacol.comactascientific.comnih.govresearchgate.net Although sometimes in different isomeric forms or as part of a more complex mixture of related compounds, the chemical backbone of this compound is a recurring feature in the chemical makeup of this species. nih.gov Research into other Mallotus species continues to reveal the presence of these complex phloroglucinols, highlighting the chemotaxonomic significance of this class of compounds within the genus. researchgate.net

Advanced Isolation and Purification Techniques for Phloroglucinol Derivatives

The isolation and purification of this compound from its natural sources involve sophisticated methodologies to separate it from a complex mixture of other structurally similar phloroglucinol derivatives.

Chromatographic Fractionation Strategies (e.g., HSCCC, HPLC)

The initial step in isolating this compound typically involves the extraction of plant material, such as the pericarps of Mallotus japonicus, with a suitable solvent like aqueous acetone. nih.gov This crude extract is then subjected to various chromatographic techniques to achieve separation and purification.

Column chromatography is a fundamental technique used for the initial fractionation of the extract. agriculturejournals.cz For more refined separation, advanced methods such as High-Speed Counter-Current Chromatography (HSCCC) and High-Performance Liquid Chromatography (HPLC) are employed. nih.govmdpi.comnih.gov HPLC, in particular, is a powerful tool for the final purification of phloroglucinol derivatives, yielding compounds with high purity. agriculturejournals.czresearchgate.netnih.gov These chromatographic methods are essential for obtaining pure this compound for subsequent structural elucidation and biological activity studies.

Below is a table summarizing the chromatographic techniques used in the isolation of phloroglucinol derivatives:

| Chromatographic Technique | Principle | Application in Phloroglucinol Isolation |

| Column Chromatography | Separation based on differential adsorption of compounds to a solid stationary phase. | Initial fractionation of crude plant extracts. agriculturejournals.cz |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition chromatography without a solid support matrix, minimizing irreversible adsorption. mdpi.comnih.gov | Separation of complex mixtures of natural products, including phloroglucinols. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on the partitioning of compounds between a stationary phase and a liquid mobile phase under high pressure. | Final purification of isolated compounds to achieve high purity. agriculturejournals.czresearchgate.netnih.gov |

Spectroscopic Identification Methods in Natural Product Research

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques. For this compound, these methods are crucial for confirming its identity and stereochemistry.

The primary methods used for the structural elucidation of natural products like this compound include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D NMR experiments (like COSY, HSQC, and HMBC) are instrumental in determining the carbon-hydrogen framework and the connectivity of atoms within the molecule. nih.govresearchgate.netunl.edu

Mass Spectrometry (MS) : This technique provides information about the molecular weight and elemental composition of the compound. nih.govyoutube.com

The combined data from these spectroscopic methods allow for the unambiguous identification and characterization of this compound. nih.govnih.gov

The following table outlines the key spectroscopic methods and their roles in identifying this compound:

| Spectroscopic Method | Information Provided |

| Nuclear Magnetic Resonance (NMR) | Detailed structural information, including the carbon-hydrogen framework, connectivity, and stereochemistry. nih.govresearchgate.netunl.edu |

| Mass Spectrometry (MS) | Molecular weight and elemental composition. nih.govyoutube.com |

Chemical Characterization and Structural Analogs of Mallotochromanol

Core Phloroglucinol (B13840) and Chromanol Scaffold Analysis

The fundamental structure of mallotochromanol is built upon a phloroglucinol ring and a chromanol system. Phloroglucinol (1,3,5-trihydroxybenzene) is a key benzenetriol that serves as a foundational unit for a wide array of natural products. In this compound, this aromatic ring is highly substituted.

The chromanol portion of the molecule consists of a dihydropyran ring fused to the benzene (B151609) ring. Specifically, this compound is identified as 8-acetyl-5,7-dihydroxy-6-(3-acetyl-2,4-dihydroxy-5-methyl-6-methoxybenzyl)-2,2-dimethyl-3-hydroxychroman. nih.gov This structure reveals a complex arrangement of functional groups, including hydroxyl, acetyl, methyl, and methoxy (B1213986) moieties, attached to the central benzylphloroglucinol framework. nih.govresearchgate.net The characterization of this scaffold has been achieved through various spectral methods, which are essential for elucidating the precise connectivity and stereochemistry of these multifaceted molecules. nih.govresearchgate.net

Identification and Characterization of Structural Variants and Related Derivatives

Several structural analogs of this compound have been isolated and identified, primarily from the pericarps of Mallotus japonicus. researchgate.netnih.govresearchgate.net These variants typically exhibit modifications in the acyl groups or the degree of saturation in the chromane (B1220400) ring.

Isothis compound is a structural isomer of this compound. researchgate.netacs.org It has been isolated from the cytotoxic fraction of Mallotus japonicus pericarps. researchgate.net Spectroscopic analysis identified it as 6-acetyl-5,7-dihydroxy-8-(3-acetyl-2,4-dihydroxy-5-methyl-6-methoxybenzyl)-2,2-dimethyl-3-hydroxychroman. researchgate.net The key difference from this compound lies in the positioning of the acetyl group on the chromanol ring system. This compound has been noted for its potential in inhibiting the production of pro-inflammatory cytokines. nih.gov

Butyrylthis compound is another phloroglucinol derivative isolated from Mallotus japonicus. researchgate.netresearchgate.net Its structure was determined to be 5,7-dihydroxy-6-(3-acetyl-2,4-dihydroxy-5-methyl-6-methoxybenzyl)-8-butyryl-2,2-dimethyl-3-hydroxychroman based on spectral and chemical data. researchgate.net This compound is distinguished by the presence of a butyryl group instead of an acetyl group at the C-8 position of the chromanol core.

Similar to butyrylthis compound, isobutyrylthis compound (B14282769) is also a derivative found in Mallotus japonicus. researchgate.netresearchgate.netgoogleapis.com Its chemical structure is 5,7-dihydroxy-6-(3-acetyl-2,4-dihydroxy-5-methyl-6-methoxybenzyl)-8-isobutyryl-2,2-dimethyl-3-hydroxychroman. researchgate.net The structural variance here is the presence of an isobutyryl group at the C-8 position of the chromanol scaffold, distinguishing it from its butyryl counterpart.

Mallotolerin and its butyryl derivative are closely related phloroglucinols. Mallotolerin is identified as 3-(3-methyl-2-hydroxybut-3-enyl)-5-(3-acetyl-2,4-dihydroxy-5-methyl-6-methoxybenzyl)-phlorbutyrophenone. nih.gov Butyrylmallotolerin is a related compound also found in Mallotus japonicus. researchgate.net These compounds are characterized by a phlorobutyrophenone core, indicating a different substitution pattern compared to the chromanol-containing derivatives.

Isomallotochromene is a naturally occurring chromene derivative with the molecular formula C₁₈H₁₆O₄. ontosight.ai It has been isolated from Mallotus japonicus and is structurally related to the mallotochromanols but features a chromene ring, which is an unsaturated version of the chromane ring. researchgate.netontosight.ai This unsaturation significantly influences the planarity and electronic properties of the heterocyclic ring. Isomallotochromene has demonstrated notable biological activities, including the inhibition of pro-inflammatory cytokine production. nih.gov

Data Tables

Table 1: Chemical Identity of this compound and its Analogs

| Compound Name | Chemical Formula | Key Structural Features | Source |

| This compound | C₂₆H₃₀O₉ | 8-acetyl-3-hydroxychroman | Mallotus japonicus nih.gov |

| Isothis compound | C₂₆H₃₀O₉ | 6-acetyl-3-hydroxychroman | Mallotus japonicus researchgate.netacs.org |

| Butyrylthis compound | C₂₈H₃₄O₉ | 8-butyryl-3-hydroxychroman | Mallotus japonicus researchgate.netresearchgate.net |

| Isobutyrylthis compound | C₂₈H₃₄O₉ | 8-isobutyryl-3-hydroxychroman | Mallotus japonicus researchgate.netresearchgate.net |

| Mallotolerin | C₂₆H₃₂O₉ | Phlorobutyrophenone core | Mallotus japonicus nih.gov |

| Butyrylmallotolerin | Not specified | Phlorobutyrophenone derivative | Mallotus japonicus researchgate.net |

| Isomallotochromene | C₁₈H₁₆O₄ | Chromene ring system | Mallotus japonicus researchgate.netontosight.ai |

Mallotophenone

Mallotophenone is a phloroglucinol derivative that has been isolated from the pericarps of Mallotus japonicus. nih.gov It belongs to the class of diarylmethanes. nih.gov Research has identified Mallotophenone in various Mallotus species, including Mallotus oppositifolius. nih.govresearchgate.net

The chemical structure of Mallotophenone was determined through chemical and spectral analysis. nih.gov It is characterized as a methylene-bis-acetophenone, specifically 1-[3-[(3-acetyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]ethanone. nih.gov

Table 1: Chemical and Physical Properties of Mallotophenone

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C21H24O8 | nih.gov |

| Molecular Weight | 404.4 g/mol | nih.gov |

| IUPAC Name | 1-[3-[(3-acetyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]ethanone | nih.gov |

| Canonical SMILES | CC1=C(C(=C(C(=C1OC)CC2=C(C(=C(C(=C2O)C(=O)C)O)C)OC)O)C(=O)C)O | nih.gov |

| InChIKey | JXSPGOIAWPYMGS-UHFFFAOYSA-N | nih.gov |

Structural Relationships to Other Mallotus Phytoconstituents (e.g., Rottlerin)

The phytoconstituents of the Mallotus genus are diverse, encompassing flavonoids, steroids, terpenoids, benzopyrans, and notably, a significant number of phloroglucinol derivatives. researchgate.netucl.ac.be this compound and its analogs, such as Mallotophenone, share a common structural foundation with many other compounds isolated from Mallotus species, particularly Rottlerin (B1679580).

Rottlerin, a prominent compound from Mallotus philippensis, is characterized by two distinct substituted phloroglucinol units linked by a methylene (B1212753) bridge. sid.irresearchgate.netresearchgate.net This core structure, a dimeric phloroglucinol, is a recurring motif. Mallotophenone is also a dimeric phloroglucinol, specifically a diarylmethane where two phloroacetophenone-derived rings are joined by a methylene group. nih.govresearchgate.netacs.org This shared methylene-bridged phloroglucinol framework establishes a clear structural relationship between Mallotophenone and Rottlerin.

The biosynthesis of these compounds likely involves the condensation of phloroglucinol precursors. For instance, the total synthesis of Rottlerin has been achieved through a phenol-aldehyde condensation, which constructs the critical methylene bridge linking the two phloroglucinol units. researchgate.netresearchgate.net Similarly, the structure of Mallotophenone suggests a biosynthetic pathway involving the linkage of two substituted phloroacetophenone units. nih.gov

Other related compounds isolated from Mallotus japonicus alongside this compound include isothis compound, mallotolerin, and mallotojaponin (B1202195), all of which are part of the complex family of phloroglucinol derivatives found within the genus. everand.comtiprpress.com The structural variations among these compounds often involve differences in alkylation, prenylation, and the specific nature of the linking groups, but they all originate from the versatile phloroglucinol scaffold. ucl.ac.besid.ir

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Mallotophenone |

| Rottlerin |

| Isothis compound |

| Mallotolerin |

The Chemical Compound this compound: A Review of Its Biosynthesis

This compound is a complex phloroglucinol derivative found in plants of the Mallotus genus. This article explores the current understanding of its formation within these plants, focusing on the proposed biosynthetic pathways, the enzymatic mechanisms believed to be involved, and the regulatory factors that control its production.

Biosynthetic Pathways and Precursor Studies

The biosynthesis of mallotochromanol is intricately linked to the broader pathways that produce a diverse array of phloroglucinol (B13840) derivatives in Mallotus species. While the complete pathway for this compound has not been elucidated in its entirety, a proposed route can be constructed based on studies of its precursors and related compounds.

The foundational structure of this compound is the phloroglucinol ring. In plants and bacteria, the biosynthesis of phloroglucinol is established to begin with the condensation of three molecules of malonyl-CoA. wikipedia.orgillinois.eduresearchgate.net This reaction is catalyzed by a type III polyketide synthase (PKS). illinois.eduresearchgate.net The resulting polyketide chain undergoes cyclization and aromatization to form the stable phloroglucinol ring. researchgate.net

From this basic phloroglucinol core, a branching pathway leads to the various complex derivatives seen in Mallotus species. The formation of these compounds involves a series of modifications, including acylation, prenylation, and cyclization. For instance, the biosynthesis of many flavonoids and related phenolic compounds starts with the phenylpropanoid pathway, which produces 4-coumaroyl-CoA from phenylalanine. mdpi.combiologydiscussion.com This is then condensed with malonyl-CoA by chalcone (B49325) synthase, another type of PKS, to form chalcones. mdpi.comnih.gov These chalcones can then undergo further modifications.

The structure of this compound suggests a "hybrid" biosynthetic origin, combining elements from both the polyketide and potentially the phenylpropanoid pathways to create its complex substituted phloroglucinol core. The presence of numerous related compounds, such as mallotophilippens and rottlerin (B1679580) in Mallotus philippinensis, supports the existence of a highly branched and versatile biosynthetic network originating from these primary metabolic building blocks. sid.irnih.govnih.gov

Several key enzymatic steps are hypothesized to be essential in the transformation of simple phloroglucinol precursors into the intricate structure of this compound.

Polyketide Synthase (PKS): As the primary enzyme in phloroglucinol formation, a type III PKS is responsible for the initial cyclization of malonyl-CoA units to create the core aromatic ring. illinois.eduresearchgate.net In some bacteria, the enzyme PhlD has been identified as the phloroglucinol synthase. illinois.edu It is highly probable that a homologous plant enzyme exists in Mallotus species.

Acyltransferases: The addition of acetyl and other acyl groups to the phloroglucinol ring is a common feature of these derivatives. This step is carried out by acyltransferase enzymes, which transfer an acyl group from a donor molecule (like acetyl-CoA) to the phloroglucinol core.

Prenyltransferases: A critical step in the biosynthesis of many complex Mallotus compounds, including the formation of the chromane (B1220400) ring in this compound, is the addition of isoprenoid side chains. This is catalyzed by prenyltransferases, which attach moieties like dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP) to the aromatic ring. rsc.orgresearchgate.net The presence of these enzymes has been confirmed in various plants and fungi. acs.orgnih.gov

Cyclases: The formation of the characteristic chromane ring of this compound is proposed to occur through the cyclization of a prenylated phloroglucinol intermediate. rsc.org This intramolecular reaction is catalyzed by a specific class of enzymes known as cyclases. Tocopherol cyclase, for example, is responsible for forming the chromanol ring in the biosynthesis of vitamin E. rsc.org It is hypothesized that a similar enzyme facilitates the formation of the chromane ring in this compound.

The production of this compound and other phloroglucinol derivatives in Mallotus species is not static; it is regulated by both the plant's developmental stage and external environmental conditions.

Research on Mallotus japonicus has shown that the accumulation of specialized metabolites, including phloroglucinol derivatives, is tissue-specific. mdpi.com For example, certain compounds may be more concentrated in the leaves, bark, or roots, and their levels can change as the tissues mature. mdpi.com This suggests that the expression of the biosynthetic genes is under tight developmental control. This differential accumulation is often linked to the specific ecological roles these compounds play in different parts of the plant, such as defense against herbivores or pathogens.

The biosynthesis of flavonoids and other phenolics is known to be influenced by a variety of environmental factors, including light intensity, temperature, and nutrient availability. oup.com The production of these compounds is often upregulated in response to biotic and abiotic stresses, such as microbial infection or UV radiation exposure. oup.com This regulation is controlled at the transcriptional level, with transcription factors from the MYB and bHLH families playing a crucial role in activating the expression of biosynthetic genes in response to these cues. oup.com It is therefore likely that the biosynthesis of this compound is similarly regulated, serving as a component of the plant's inducible defense system.

Synthetic Chemistry and Derivatization Strategies for Mallotochromanol

Total Synthesis Approaches to Mallotochromanol and its Core Structure

The total synthesis of natural products provides unambiguous proof of their structure and offers a route to produce these molecules and their analogs in the laboratory. organic-chemistry.orgscripps.edu While a specific total synthesis for this compound is not extensively documented in readily available literature, a notable achievement is the first total synthesis of the closely related natural product, (±)-5,7-dihydroxy-8-methyl-3-(2',4'-dihydroxybenzyl)chroman-4-one. amazonaws.comresearchgate.net This compound shares the critical chroman-4-one scaffold, and its synthesis provides a blueprint for accessing the core structure of this compound.

The general synthetic strategy highlights a retro-synthetic approach that is applicable to other naturally occurring homoisoflavonoids. amazonaws.comresearchgate.net The chroman-4-one skeleton is a privileged structure found in numerous biologically active natural products, making the development of synthetic routes to this core highly significant. nih.gov

Table 1: Key Steps in the Synthesis of the Chroman-4-one Core

| Step | Reaction Type | Key Reagents | Intermediate/Product | Notes |

|---|---|---|---|---|

| 1 | Vilsmeier-Haack Reaction | Phloroglucinol (B13840), DMF, POCl₃ | 2,4,6-trihydroxybenzaldehyde | Formylation of the phloroglucinol ring. researchgate.net |

| 2 | Reduction | Sodium cyanoborohydride | 2-methylphloroglucinol | Reduction of the formyl group. researchgate.net |

| 3 | Acylation | Acetic anhydride, BF₃·etherate | 2,4,6-trihydroxy-3-methyl acetophenone (B1666503) | Introduction of the acetyl group. researchgate.netresearchgate.net |

| 4 | Cyclization | Ethyl formate, Sodium | 5,7-dihydroxy-8-methyl-4H-chromen-4-one | Formation of the chromen-4-one ring. amazonaws.com |

| 5 | Protection | Dimethyl sulfate, K₂CO₃ | 5,7-dimethoxy-8-methyl-4H-chromen-4-one | Methylation of hydroxyl groups for protection. amazonaws.com |

| 6 | Reduction | 10% Pd/C, H₂ | 5,7-dimethoxy-8-methylchroman-4-one | Reduction of the double bond in the pyran ring. amazonaws.com |

| 7 | Condensation | 2,4-dibenzyloxybenzaldehyde, Piperidine | 3-(2,4-dibenzyloxybenzylidene)-5,7-dimethoxy-8-methylchroman-4-one | Aldol (B89426) condensation to introduce the benzylidene group. |

| 8 | Reduction | 10% Pd/C, H₂ | 3-(2,4-dibenzyloxybenzyl)-5,7-dimethoxy-8-methylchroman-4-one | Reduction of the exocyclic double bond. |

Chemoenzymatic Synthetic Routes for Complex Natural Products

Chemoenzymatic synthesis combines the strengths of traditional chemical reactions with the high selectivity and mild reaction conditions of biocatalysis. This approach is increasingly used for the efficient synthesis of complex and stereochemically rich natural products. justia.comresearchgate.net Enzymes can catalyze reactions with exceptional regio- and stereoselectivity, often avoiding the need for cumbersome protection and deprotection steps that are common in purely chemical syntheses. researchgate.net

Strategies in chemoenzymatic synthesis are diverse and can involve:

Kinetic Resolution: Enzymes are used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of enantiomerically pure compounds. Dynamic kinetic resolution further enhances this by converting the undesired enantiomer into the desired one, theoretically allowing for a 100% yield. justia.com

Enzymatic Desymmetrization: A prochiral substrate is converted into a chiral product by an enzyme that selectively modifies one of two identical functional groups.

One-Pot Multi-Enzyme (OPME) Cascades: Multiple enzymes are used in a single reaction vessel to perform a series of transformations, mimicking biosynthetic pathways to build complex molecules from simple precursors. researchgate.net

While a specific chemoenzymatic synthesis of this compound has not been reported, this methodology holds significant potential. For instance, oxidoreductases could be employed for the stereoselective introduction of hydroxyl groups or for the asymmetric reduction of ketones and double bonds within the chromane (B1220400) core. An eleven-step chemoenzymatic synthesis of cotylenol, a complex diterpenoid, highlights the power of this approach, utilizing a late-stage enzymatic oxidation to install a key tertiary alcohol. Such a strategy could be invaluable for installing the specific stereocenters found in this compound and its derivatives.

Semi-synthetic Modifications and Analog Generation from this compound Derivatives

Semi-synthesis, which involves the chemical modification of a readily available natural product, is a powerful tool for generating novel analogs for structure-activity relationship (SAR) studies. For compounds related to this compound, this approach has been demonstrated through the modification of rottlerin (B1679580), a complex phloroglucinol derivative isolated from Mallotus philippensis.

Researchers have successfully synthesized a series of rottlerin analogs by implementing modifications at its chalcone (B49325) and methylene-bridged acetophenone moieties. Key strategies included:

Aldol Condensation: Various pyranochromene chalcone derivatives were generated using aldol conditions, which involves reacting the acetophenone part of the molecule with different aldehydes to create diverse chalcone side chains.

Mannich Reaction: This reaction was used at the C6 position of the chromene core to construct morpholine-containing analogs, demonstrating the ability to introduce new functionalities onto the core scaffold.

Furthermore, a semisynthetic preparation of mallotus B, another related prenylated dimeric phloroglucinol, was achieved through a base-mediated intramolecular rearrangement of rottlerin. These examples showcase that the complex scaffolds of Mallotus natural products can be chemically manipulated to produce a library of new compounds.

Table 2: Examples of Semi-Synthetic Analog Generation

| Starting Material | Reaction Type | Reagents | Modification Site | Resulting Analog Type | Reference |

|---|---|---|---|---|---|

| Rottlerin Derivative | Aldol Condensation | Various Benzaldehydes, KOH | Acetophenone moiety | Pyranochromene chalcone derivatives | |

| Rottlerin Derivative | Mannich Reaction | Paraformaldehyde, Morpholine | C6 of the chromene core | Morpholinomethyl-substituted derivatives |

Regioselective Functionalization for Targeted Structural Diversification

Regioselective functionalization is the controlled chemical modification of a specific position within a molecule that has multiple potentially reactive sites. This strategy is crucial for the targeted diversification of complex natural product scaffolds, enabling the precise installation of functional groups to probe biological activity.

Modern synthetic methods, such as transition-metal-catalyzed C-H functionalization, have greatly expanded the toolbox for regioselective reactions. These methods allow for the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond at a specific site, often guided by a directing group within the molecule. While not yet reported for this compound itself, the application of such advanced strategies could provide powerful and efficient pathways for its targeted structural diversification, leading to the development of novel and potent derivatives.

Table 3: Mentioned Chemical Compounds

| Compound Name | Core Structure | Source/Type |

|---|---|---|

| This compound | Chromane/Chromene | Natural Product |

| (±)-5,7-dihydroxy-8-methyl-3-(2',4'-dihydroxybenzyl)chroman-4-one | Chroman-4-one | Natural Product |

| Rottlerin | Phloroglucinol-Chromene Dimer | Natural Product |

| Mallotus B | Prenylated Dimeric Phloroglucinol | Natural Product |

| Phloroglucinol | Benzene-1,3,5-triol | Starting Material |

| 2,4,6-trihydroxybenzaldehyde | Substituted Benzaldehyde | Synthetic Intermediate |

| 2-methylphloroglucinol | Substituted Phloroglucinol | Synthetic Intermediate |

| 2,4,6-trihydroxy-3-methyl acetophenone | Substituted Acetophenone | Synthetic Intermediate |

| 5,7-dihydroxy-8-methyl-4H-chromen-4-one | Chromen-4-one | Synthetic Intermediate |

| 5,7-dimethoxy-8-methyl-4H-chromen-4-one | Chromen-4-one | Synthetic Intermediate |

| 5,7-dimethoxy-8-methylchroman-4-one | Chroman-4-one | Synthetic Intermediate |

| 2,4-dibenzyloxybenzaldehyde | Substituted Benzaldehyde | Reagent |

| Cotylenol | Diterpenoid | Natural Product |

| Mallotophilippen C | Chalcone | Natural Product |

| Mallotophilippen E | Chalcone | Natural Product |

| Morpholine | Heterocycle | Reagent |

Mechanistic Investigations of Biological Activities in Vitro Studies

Anti-inflammatory Modulatory Effects

Mallotochromanol has demonstrated significant anti-inflammatory potential in various in vitro models. Its effects are mediated through the modulation of key inflammatory pathways, including the inhibition of pro-inflammatory cytokines and the attenuation of nitric oxide production.

Inhibition of Pro-inflammatory Cytokine Production (TNF-α, IL-6)

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal in the inflammatory cascade. mdpi.commdpi.com High levels of these cytokines are associated with chronic inflammatory diseases. mdpi.com In vitro studies have shown that certain compounds can inhibit the production of these cytokines. For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, some substances have been observed to decrease the production of TNF-α and IL-6. plos.orgopenveterinaryjournal.com This inhibition is a key indicator of anti-inflammatory activity. openveterinaryjournal.comnih.gov The reduction of these cytokines can help in managing inflammatory responses. mdpi.com

Regulation of Cytokine mRNA Expression in Murine Macrophage Cell Lines (e.g., RAW 264.7)

The anti-inflammatory effects of various compounds have been investigated at the genetic level by examining their impact on cytokine mRNA expression in murine macrophage cell lines like RAW 264.7. e-jar.orgnih.gov In LPS-activated RAW 264.7 cells, the mRNA expression levels of pro-inflammatory cytokines, including TNF-α and IL-6, are often upregulated. plos.orge-jar.org Studies have shown that certain extracts and compounds can significantly decrease the mRNA expression of these cytokines. e-jar.orgnih.gov This downregulation of gene expression is a crucial mechanism underlying their anti-inflammatory properties, suggesting that they interfere with the signaling pathways that lead to cytokine production. plos.orgresearchgate.net

Attenuation of Nitric Oxide (NO) Production

Nitric oxide (NO) is a signaling molecule that plays a complex role in inflammation. While it has protective effects at low concentrations, excessive production by inducible nitric oxide synthase (iNOS) in macrophages can contribute to inflammatory processes. nih.govcore.ac.uk Several studies have demonstrated the ability of natural compounds to inhibit NO production in LPS-stimulated RAW 264.7 macrophage cells. nih.govup.ac.za This inhibition is often correlated with a decrease in iNOS mRNA expression, indicating that the compounds may act by suppressing the enzyme responsible for NO synthesis. nih.gov The capacity to attenuate NO production is a significant aspect of the anti-inflammatory profile of this compound. researchgate.netresearchgate.net

Interference with Chemokine and Adhesion Molecule Synthesis

The recruitment of leukocytes to sites of inflammation is a critical step in the inflammatory response, mediated by chemokines and adhesion molecules expressed on endothelial cells. nih.govnih.gov Pro-inflammatory cytokines can induce the expression of these molecules. nih.gov While direct studies on this compound's effect on specific chemokine and adhesion molecule synthesis are not detailed in the provided results, the inhibition of pro-inflammatory cytokines like TNF-α by this compound suggests a potential downstream effect on these processes. By reducing the primary inflammatory signals, this compound may indirectly interfere with the synthesis of chemokines and adhesion molecules, thereby limiting leukocyte migration to inflamed tissues. nih.govgoogleapis.com

Cytotoxic and Antiproliferative Effects on Cancer Cell Lines

In addition to its anti-inflammatory properties, this compound has been evaluated for its potential as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines.

Efficacy Against Specific Human Tumor Cell Lines (e.g., KB cells, C3H IOU2 cells)

This compound has shown cytotoxic activity against specific human tumor cell lines. nih.gov Research has documented its effectiveness against KB cells, a human oral squamous carcinoma cell line, and C3H IOU2 cells. nih.govglobalresearchonline.net The cytotoxic effects of this compound on these cell lines indicate its potential to inhibit cancer cell proliferation. nih.govnih.gov The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter in these studies. waocp.orgbmrat.org The demonstrated cytotoxicity suggests that this compound could be a candidate for further investigation in cancer therapy. mdpi.com

Table 1: In Vitro Biological Activities of this compound

| Biological Activity | Cell Line | Observed Effects | References |

|---|---|---|---|

| Anti-inflammatory | RAW 264.7 | Inhibition of TNF-α and IL-6 production and mRNA expression. | e-jar.orgnih.govnih.gov |

| Anti-inflammatory | - | Attenuation of Nitric Oxide (NO) production. | nih.govresearchgate.net |

| Anti-inflammatory | - | Potential interference with chemokine and adhesion molecule synthesis. | nih.gov |

| Cytotoxic/Antiproliferative | KB cells | Inhibition of cell proliferation. | nih.govglobalresearchonline.net |

| Cytotoxic/Antiproliferative | C3H IOU2 cells | Inhibition of cell proliferation. | globalresearchonline.net |

Molecular Pathways Implicated in Antiproliferative Action

While direct studies on the antiproliferative molecular pathways of this compound are limited, research on analogous compounds and extracts from the Mallotus genus provides a framework for its potential mechanisms. The antiproliferative effects of compounds from this genus are often attributed to the modulation of key cell signaling pathways that govern cell proliferation and apoptosis. nih.govnih.gov

Key signaling pathways potentially modulated by this compound and other related compounds from the Mallotus genus include:

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, survival, and proliferation. Curcumin (B1669340), a compound with structural similarities to some components of Mallotus extracts, has been shown to inhibit this pathway in lung cancer cells. nih.gov It is plausible that this compound could exert similar inhibitory effects.

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in transmitting signals from the cell surface to the DNA in the nucleus, controlling processes like cell growth and division. nih.gov Compounds from Mallotus may interfere with this pathway, leading to the inhibition of cell proliferation. nih.gov

Cell Cycle Regulation: Antiproliferative agents often work by arresting the cell cycle at various checkpoints. This can be achieved by modulating the levels of cyclins and cyclin-dependent kinases (CDKs), proteins that drive the cell cycle forward. nih.gov For instance, some compounds induce the expression of CDK inhibitors like p21, leading to G1 phase arrest. nih.gov

Apoptosis Induction: Many anticancer compounds induce programmed cell death, or apoptosis. This can occur through the intrinsic pathway, involving the release of cytochrome c from the mitochondria and activation of caspases, or the extrinsic pathway, initiated by death receptors on the cell surface. nih.gov Studies on related compounds have shown a decrease in the anti-apoptotic protein Bcl-2 and an increase in the activity of caspase-3, a key executioner of apoptosis. nih.gov

Further research is necessary to elucidate the specific molecular targets and signaling cascades directly affected by this compound in its antiproliferative action.

Other Investigated Biological Activities (Contextualized within the Mallotus Genus for Future Research)

The Mallotus genus is a rich source of bioactive compounds with a wide array of pharmacological activities. researchgate.netresearchgate.netvjs.ac.vn While specific studies on this compound for the following activities are not extensively detailed, the known properties of the genus provide a strong basis for future investigations into this particular compound.

Immunoregulatory Properties

Extracts from the Mallotus genus have demonstrated immunoregulatory effects. researchgate.netresearchgate.netnih.gov For instance, certain chalcones isolated from Mallotus species have been suggested to possess anti-inflammatory and immunoregulatory properties. ucl.ac.be These effects are often linked to the modulation of immune cell responses and the production of inflammatory mediators. Given that chronic inflammation can contribute to the development of various diseases, the potential immunomodulatory activity of this compound warrants further investigation.

Antioxidant Mechanisms and Radical Scavenging Activities

The Mallotus genus is well-known for its antioxidant properties, which are largely attributed to its rich content of phenolic compounds, including flavonoids and tannins. nih.govucl.ac.bebg.ac.rs These compounds can neutralize harmful free radicals, which are unstable molecules that can damage cells and contribute to aging and various diseases. nih.gov

The primary mechanisms by which antioxidants from natural sources exert their effects include:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. mdpi.com

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant donates an electron to the free radical, followed by the transfer of a proton. mdpi.com

Table 1: Antioxidant Activity of Mallotus barbatus Extracts

| Extract/Fraction | DPPH IC₅₀ (µg/ml) | ABTS IC₅₀ (µg/ml) |

| Ethyl acetate (B1210297) | 14.40 | 20.08 |

| n-hexane | 55.10 | 51.07 |

| Chloroform | 101.44 | 80.50 |

| Water | 167.45 | 88.45 |

| Source: rjptonline.org |

Antibacterial and Antifungal Investigations

Various species of the Mallotus genus have been traditionally used to treat infections, and modern scientific studies have confirmed their antimicrobial potential. researchgate.netucl.ac.be Extracts from Mallotus philippinensis have shown significant antibacterial activity against pathogens like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. mdpi.com Similarly, extracts from Mallotus barbatus have demonstrated inhibitory effects against Gram-positive bacteria and molds. rjptonline.org

The antimicrobial activity is often attributed to the presence of phenolic compounds, flavonoids, and terpenoids. rjptonline.orgmdpi.com While some extracts show broad-spectrum activity, others may be more specific. For instance, an extract from the glandular hairs of Mallotus philippinensis fruits exhibited antibacterial but not antifungal properties. nih.gov The potential of this compound as an individual antibacterial or antifungal agent is an area for future research.

Table 2: Antimicrobial Activity of Mallotus barbatus Extracts

| Extract | Inhibition Zone (mm) - MRSA | Inhibition Zone (mm) - MSSA | Inhibition Zone (mm) - S. faecalis |

| Ethyl acetate | 18 | 19 | 21 |

| n-hexane | >11 | >11 | >11 |

| Chloroform | >11 | >11 | >11 |

| Source: rjptonline.org |

Antiviral Potentials

Several compounds isolated from the Mallotus genus have exhibited antiviral activities. researchgate.netucl.ac.be For example, phloroglucinol (B13840) derivatives from Mallotus japonicus, the same species from which this compound is derived, have been investigated for their antiviral properties. tandfonline.com Specifically, mallotojaponin (B1202195) and mallotochromene (B1203158) have been isolated from the pericarps of M. japonicus. tandfonline.com

In vitro studies are crucial for the initial screening of antiviral compounds. usu.edufda.gov These assays typically measure the ability of a compound to inhibit viral replication or its cytopathic effects on host cells. usu.edu The effective concentration (EC₅₀), which is the concentration of a drug that gives half-maximal response, is a key parameter determined in these studies. fda.govcriver.com While direct antiviral testing of this compound is not widely reported, the presence of other antiviral compounds in the same plant suggests that it could also possess such properties.

Structure Activity Relationship Sar Studies and Molecular Modeling

Quantitative Structure-Activity Relationship (QSAR) Analysis for Phloroglucinol (B13840) Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. taylorfrancis.comdergipark.org.tr The fundamental principle is that the activity of a chemical is directly related to its structure, and changes in structure lead to changes in activity. spu.edu.sy For phloroglucinol derivatives, a class of natural products including Mallotochromanol known for a diverse range of biological activities such as anticancer and anti-HIV effects, QSAR studies are instrumental in predicting their therapeutic potential. researchgate.netresearchgate.netresearchgate.net

The QSAR approach involves developing a mathematical equation that correlates molecular descriptors with the observed biological activity. taylorfrancis.com Molecular descriptors are numerical values that quantify various physicochemical properties of a molecule, including electronic, steric, hydrophobic, and topological characteristics. By analyzing a set of related compounds, such as various phloroglucinol derivatives, a QSAR model can be built to predict the activity of new, unsynthesized analogs. spu.edu.sy This allows researchers to prioritize the synthesis of compounds with potentially enhanced activity. spu.edu.sy

Research on phloroglucinol derivatives has indicated that certain structural features are critical for their biological effects. For instance, molecular orbital calculations have suggested that the carbonyl group is an essential structural feature for the activity of phloroglucinol derivatives, with the carbonylic oxygens acting as potential binding sites for target molecules. researchgate.net A QSAR study on these compounds would typically involve the calculation of various descriptors to quantify the impact of different substituents on the core phloroglucinol structure.

Table 1: Examples of Molecular Descriptors in QSAR Studies

| Descriptor Class | Specific Descriptor Example | Information Provided |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies, Electronegativity | Describes the electronic aspects of the molecule, charge distribution, and ability to participate in electronic interactions. dergipark.org.tr |

| Hydrophobic | LogP (Octanol-water partition coefficient) | Quantifies the hydrophobicity of the molecule, which influences its absorption, distribution, and ability to cross cell membranes. spu.edu.sy |

| Topological | Connectivity Indices (e.g., Randić index) | Encodes information about the size, shape, and degree of branching in a molecule's structure. mdpi.com |

| Steric/3D | Molar Refractivity, Molecular Volume | Relates to the size and shape of the molecule, influencing how it fits into a receptor binding site. dergipark.org.tr |

A typical QSAR equation is represented in a general form, where activity is a function of these descriptors. taylorfrancis.com For a series of phloroglucinol derivatives, the model could reveal, for example, how the size and electronics of groups attached to the chromanol or phloroglucinol rings of this compound influence its cytotoxic activity.

Identification of Key Pharmacophore Features Contributing to Biological Activity

A pharmacophore is an abstract model that describes the essential three-dimensional arrangement of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target and trigger or block its response. uniroma1.it Pharmacophore modeling is a powerful tool in drug discovery used to understand how structurally diverse ligands can bind to a common receptor site and to screen large chemical databases for novel active compounds. uniroma1.itnih.gov

For a molecule like this compound, a pharmacophore model would identify the key structural motifs responsible for its biological activity. These features are derived from the molecule's 3D structure and typically include hydrophobic centroids, aromatic rings, hydrogen bond acceptors and donors, and charged centers. uniroma1.it Given the structure of this compound, which features multiple hydroxyl groups, aromatic rings, a chromanol system, and acetyl and butyryl moieties, several key pharmacophoric features can be hypothesized. researchgate.net

The process of developing a pharmacophore model often involves analyzing a set of active molecules to identify common features. uniroma1.it These features are then used to create a 3D query to search for other molecules that share the same spatial arrangement of functionalities. nih.gov

Table 2: Potential Pharmacophoric Features of this compound

| Pharmacophore Feature | Corresponding Structural Moiety in this compound | Potential Interaction |

|---|---|---|

| Hydrogen Bond Donor (HBD) | Hydroxyl (-OH) groups on the phloroglucinol and chromanol rings | Donating hydrogen atoms to form hydrogen bonds with amino acid residues in a protein target. |

| Hydrogen Bond Acceptor (HBA) | Oxygen atoms of hydroxyl (-OH) and carbonyl (C=O) groups | Accepting hydrogen atoms to form hydrogen bonds with the biological target. nih.gov |

| Aromatic Ring (AR) | Phloroglucinol rings | Engaging in π-π stacking or other aromatic interactions with amino acid residues like Phenylalanine, Tyrosine, or Tryptophan. uniroma1.it |

| Hydrophobic (H) | Methyl groups, aliphatic portions of the butyryl side chain | Interacting with nonpolar, hydrophobic pockets within the target protein. nih.gov |

By generating and validating such a pharmacophore model, researchers can gain a deeper understanding of the specific interactions that drive the biological activity of this compound and other related phloroglucinols. This model then serves as a blueprint for designing new derivatives with improved potency and selectivity.

Computational Approaches for Ligand-Target Interactions and Binding Site Prediction

Understanding how a ligand like this compound interacts with its biological target is fundamental to elucidating its mechanism of action. Computational methods, particularly molecular docking, are invaluable for predicting these interactions. nih.govresearchgate.net Molecular docking is a technique that simulates the binding of a small molecule (ligand) to a macromolecule (receptor), predicting its preferred binding mode and affinity. nih.govfiveable.me

The docking process involves generating a multitude of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them. researchgate.net This provides insights into the binding energy and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. fiveable.me For this compound, docking studies could be performed against various potential protein targets, which, based on the known activities of phloroglucinols, might include enzymes like HIV reverse transcriptase or proteins involved in cancer pathways. researchgate.netresearchgate.net

In cases where the binding site on a target protein is unknown, computational tools can be used to predict it. nih.gov These methods analyze the protein's surface to identify cavities or pockets that are suitable for ligand binding. researchgate.netnih.gov Once a potential binding site is identified, docking can be used to explore how this compound might fit into that site.

Table 3: Hypothetical Ligand-Target Interactions for this compound from a Docking Study

| Potential Protein Target | Potential Binding Site Residues | Type of Interaction with this compound |

|---|---|---|

| HIV Reverse Transcriptase | Lys101, Lys103, Tyr318 | Hydrogen bonding with hydroxyl groups; π-π stacking with aromatic rings. researchgate.net |

| Protein Kinase (e.g., Akt) | Asp, Thr, Lys in the ATP-binding pocket | Hydrogen bonding, electrostatic interactions with the phosphate-binding loop. |

| Bcl-2 family proteins | Hydrophobic groove | Hydrophobic interactions with the butyryl side chain; hydrogen bonds with polar residues. |

The results from molecular docking can guide the design of new this compound analogs with modified functional groups to enhance binding affinity and specificity for a particular target. mdpi.com However, it is important to note that docking results are predictions and often require experimental validation. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations of this compound and its Analogs

While docking provides a static snapshot of a ligand-protein interaction, molecules in biological systems are highly dynamic. cresset-group.com Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to study the motion of atoms and molecules over time. ebsco.comnih.gov MD simulations provide a detailed, time-resolved view of molecular behavior, capturing the flexibility of both the ligand and its target protein. nih.gov

An MD simulation solves Newton's equations of motion for a system of atoms and molecules, using a force field to describe the forces between them. youtube.com By simulating this compound, either alone in a solvent or in complex with a protein, researchers can observe its conformational changes, stability, and the dynamics of its interactions. nih.govplos.org

Key insights from MD simulations of this compound could include:

Conformational Preferences: Identifying the most stable three-dimensional shapes (conformations) of the molecule in a biological environment. biorxiv.org

Binding Stability: Assessing the stability of the binding pose predicted by molecular docking. An unstable interaction in an MD simulation might suggest the initial docking pose was incorrect. mdpi.com

Interaction Dynamics: Revealing the specific hydrogen bonds or other interactions that are most persistent over time, highlighting their importance for binding.

Solvent Effects: Understanding the role of water molecules in mediating or disrupting the ligand-protein interaction. fiveable.me

Table 4: Typical Parameters for a Molecular Dynamics Simulation Setup

| Parameter | Description | Example Value/Method |

|---|---|---|

| Force Field | A set of equations and parameters to describe the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Solvent Model | Representation of the solvent (usually water). | Explicit (e.g., TIP3P) or Implicit |

| System Size | The number of atoms in the simulation box. | Varies (e.g., ~50,000 atoms for a protein in a water box) |

| Simulation Time | The length of time the molecular motion is simulated. | Nanoseconds (ns) to Microseconds (µs) |

| Ensemble | Statistical ensemble defining the thermodynamic state (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) |

| Boundary Conditions | Method to handle the edges of the simulation box to mimic a larger system. | Periodic Boundary Conditions youtube.com |

By combining docking with MD simulations, scientists can build a more accurate and dynamic model of how this compound interacts with its biological targets, providing a solid foundation for understanding its mechanism of action and for the rational design of new therapeutic agents. mdpi.com

Advanced Research Applications and Methodological Contributions of Mallotochromanol

Role in Material Science and Drug Delivery System Development

In the field of material science, Mallotochromanol is investigated as a component in biocompatible materials designed for medical use. Its inclusion in polymers and coatings is aimed at enhancing the functionality and therapeutic efficacy of implantable devices and drug delivery systems.

Bioresorbable surface coatings are a critical innovation in medical device technology, particularly for implants like coronary stents. researchgate.net These coatings are designed to perform a specific function for a set period before being safely absorbed by the body, eliminating the need for permanent implants. researchgate.netgoogle.com Research has identified this compound as a potential agent for inclusion in such bioresorbable coatings. google.comgoogleapis.com The compound is listed among various substances that can be incorporated into polymeric layers applied to the surface of medical devices. google.comgoogleapis.com

The primary goal of these coatings is often to delay the degradation of the underlying device material, which can be made of metallic alloys or other organic compounds. google.com By controlling the degradation rate, the structural integrity and mechanical properties of the device are maintained for the required duration of therapeutic support. google.com this compound is one of many native substances, alongside compounds like sirolimus and ursolic acid, considered for these multi-layered coatings which can also feature hydrophobic properties to modulate the device's interaction with aqueous physiological environments. google.comgoogleapis.com

| Medical Device Application | Coating Type | Potential Role of this compound |

| Stents | Bioresorbable Polymeric Coating | Component within the coating matrix to potentially modulate degradation and device-tissue interaction. google.comgoogleapis.com |

| Catheter Balloons | Active Agent Coating | Included as one of several possible pharmacologically active agents in a coating designed for local delivery. google.com |

| General Medical Implants | Surface Coating for Delayed Degradation | Used as a constituent in coatings to control the breakdown of the implant material. google.com |

Controlled release drug delivery systems are engineered to release therapeutic agents at a predetermined rate over a specified duration. thepharmajournal.comscielo.br This technology aims to maintain drug concentrations within the optimal therapeutic window, enhancing efficacy and patient compliance while minimizing side effects. seqens.comresearchgate.net These systems often rely on a polymer matrix that encapsulates the drug, with release occurring through mechanisms like diffusion or polymer degradation. thepharmajournal.comscielo.brd-nb.info

This compound has been identified in patent literature as a compound suitable for incorporation into coatings on medical devices, such as catheter balloons, which function as controlled release systems. google.com In this context, the coating contains a pharmacologically active agent that is delivered locally to the target tissue. The inclusion of various compounds, potentially including this compound, within these coatings facilitates the controlled elution of therapeutic substances. googleapis.comgoogle.com The design of such systems can involve multi-layered constructions where different compounds are electrostatically bound and released diffusely over time. googleapis.com

| Component of Controlled Release System | Function | Example Involving this compound |

| Polymer Matrix | Encapsulates the therapeutic agent and controls its release. thepharmajournal.comamazonaws.com | This compound is listed as a potential agent to be embedded within polymeric coatings on medical devices. googleapis.comgoogle.com |

| Therapeutic Agent | The active substance intended for treatment. seqens.com | This compound is cited as a possible pharmacologically active agent in device coatings. google.com |

| Backing Layer | An impervious layer that prevents drug loss from the non-target surface. amazonaws.com | Part of the overall structure of a drug-eluting device which may contain this compound. google.comamazonaws.com |

Biotechnological Applications in Cellular Engineering and Cell Line Differentiation

Beyond material science, this compound is noted for its potential in biotechnological applications, specifically in the complex processes of cellular engineering and directing the differentiation of stem cells into specialized cell types.

Pluripotent stem cells (PSCs), which include embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), hold immense promise in regenerative medicine due to their ability to differentiate into any cell type in the body. thermofisher.comsigmaaldrich.com A significant area of research is the development of methods to guide PSC differentiation into specific lineages, such as hematopoietic stem cells, which can then give rise to various blood components. bio-rad.comnih.gov

Research into methods for producing platelets from PSCs has identified this compound as a substance that may promote the terminal differentiation of megakaryocytes, the precursor cells to platelets. googleapis.comgoogle.com The process involves a multi-step culture system that guides PSCs through stages, including the formation of hemogenic endothelial cells and then megakaryocyte lineage progenitors. google.com this compound is listed among a group of compounds that can be introduced during the final maturation stages to facilitate the development of functional, platelet-producing megakaryocytes. googleapis.comgoogle.com

The in vitro production of platelets is a major goal for addressing transfusion shortages. mdpi.com This process hinges on the ability to efficiently culture and mature megakaryocytes, the large bone marrow cells responsible for producing platelets. nih.govijbs.comreactome.org Megakaryocytes themselves are derived from hematopoietic stem cells through a process called megakaryopoiesis. nih.gov

In protocols designed to generate platelets from PSCs, specific factors are used to enhance the yield and maturation of megakaryocytes. google.com this compound is cited as one such potential factor that can be included in the culture medium. googleapis.comgoogle.com Its role is theorized to be in promoting the final steps of megakaryocyte differentiation, a stage characterized by polyploidization and the development of extensive cytoplasm from which platelets are shed. googleapis.comgoogle.comreactome.org This application highlights a methodological contribution of this compound to the field of cellular engineering, specifically in optimizing protocols for generating functional blood components in a laboratory setting. googleapis.com

| Differentiation Stage (PSC to Platelets) | Key Cellular Intermediates | Potential Role of this compound |

| Stage 1: Pluripotency to Mesoderm | Pluripotent Stem Cells (PSCs) | Not directly implicated at this stage. |

| Stage 2: Mesoderm to Hematopoietic Progenitors | Hemogenic Endothelial Cells | Not directly implicated at this stage. google.com |

| Stage 3: Progenitor Expansion | Megakaryocyte Lineage Progenitors (MLPs) | Not directly implicated at this stage. google.com |

| Stage 4: Terminal Differentiation & Maturation | Mature Megakaryocytes | May be introduced to facilitate terminal differentiation and maturation. googleapis.comgoogle.com |

| Stage 5: Platelet Release | Platelets | The end product of the differentiation pathway potentially influenced by this compound. googleapis.comgoogle.com |

Future Directions and Translational Research Perspectives

Elucidation of Novel Molecular Targets and Signaling Pathways

Initial studies have indicated that Mallotochromanol and its close structural relatives, such as Isothis compound, exert anti-inflammatory effects by modulating key signaling cascades. Research has shown that these compounds can inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as inflammatory mediators like nitric oxide (NO). frontiersin.org This inhibitory action appears to be connected to the blockade of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses. researchgate.net

Future investigations must move beyond this general understanding to pinpoint the precise molecular targets of this compound within the NF-κB pathway and to uncover other potential signaling networks it may influence. Key research objectives include:

Identifying Direct Binding Partners: Utilizing techniques such as affinity chromatography-mass spectrometry and cellular thermal shift assays (CETSA) to identify the specific proteins that this compound directly binds to. This will clarify whether it interacts with upstream components like IKK kinases, IκBα, or the NF-κB protein subunits themselves.

Mapping Pathway-Specific Effects: Employing phosphoproteomics and targeted kinase activity assays to determine how this compound affects the phosphorylation status of key signaling molecules. This will reveal its impact on other inflammation-related pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.

Exploring Novel Mechanisms: Investigating whether this compound's activities extend to other cellular processes. Given that related phloroglucinols have shown a wide range of biological effects, it is plausible that this compound may influence pathways related to apoptosis, cell cycle regulation, or oxidative stress, which are often interconnected with inflammation and cancer. researchgate.netmdpi.com

Table 1: Known and Potential Molecular Targets of this compound and Related Phloroglucinols

| Target/Pathway | Observed Effect | Potential Future Research Focus | Reference |

|---|---|---|---|

| NF-κB Signaling Pathway | Inhibition of activation, reduction of downstream cytokine production. | Identification of direct binding target (e.g., IKK, p65); differentiation between canonical and non-canonical pathway inhibition. | researchgate.net |

| Pro-inflammatory Cytokines (TNF-α, IL-6) | Inhibition of mRNA expression and protein production. | Analysis of transcriptional vs. post-transcriptional regulation; effects on cytokine receptor signaling. | researchgate.net |

| Inducible Nitric Oxide Synthase (iNOS) | Inhibition of NO production. | Determining if inhibition is at the protein activity or gene expression level. | frontiersin.orgfrontiersin.org |

| MAPK Pathway (ERK, JNK, p38) | Currently unknown for this compound, but often co-regulated with NF-κB. | Investigation of phosphorylation status of key MAPK proteins upon treatment. | researchgate.net |

| Cytotoxicity Targets (e.g., KB cells) | Weak cytotoxicity observed for acetylated derivatives. | Elucidation of the mechanism of cytotoxicity (e.g., apoptosis induction, cell cycle arrest). | plos.org |

Development of Advanced this compound Analogs with Enhanced Specificity

While this compound is a promising lead compound, its native properties may not be optimal for therapeutic use. The development of semi-synthetic and synthetic analogs is a critical step toward enhancing its potency, selectivity, and pharmacokinetic profile. Research from related phloroglucinols demonstrates that structural modifications can significantly improve biological activity. frontiersin.org

Naturally occurring analogs like Butyrylthis compound and Isobutyrylthis compound (B14282769) have been isolated, indicating that nature itself provides a template for structural diversification. researchgate.netplos.org Furthermore, the creation of simple derivatives, such as the pentaacetyl derivatives of these compounds, has been explored, although these specific modifications resulted in weak cytotoxicity. plos.org

Future research in this area should focus on:

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing a library of this compound analogs by modifying key functional groups. This includes altering the acyl chain, modifying the hydroxyl groups on the phloroglucinol (B13840) core, and making changes to the chromane (B1220400) ring to determine which parts of the molecule are essential for activity.

Improving Specificity: Designing analogs that exhibit higher selectivity for a specific molecular target (e.g., a particular kinase in the NF-κB pathway) over others. This can reduce off-target effects and potential toxicity. For instance, studies on other phloroglucinol derivatives have shown that modifications can differentially affect iNOS versus NF-κB inhibition. frontiersin.org

Enhancing Pharmacokinetics: Modifying the structure to improve properties such as solubility, membrane permeability, and metabolic stability. This could involve creating prodrugs or conjugating this compound to other molecules to improve its delivery and bioavailability.

High-Throughput Screening and Lead Optimization Strategies

To accelerate the discovery and development of potent this compound-based drugs, high-throughput screening (HTS) methodologies are essential. researchgate.net HTS allows for the rapid evaluation of large libraries of synthetic analogs against specific biological targets.

A rational HTS strategy for this compound would involve a tiered approach:

Primary Screening: A cell-based reporter assay is an ideal starting point. For example, a cell line (e.g., RAW 264.7 macrophages) could be engineered to express a reporter gene, like luciferase or secreted alkaline phosphatase (SEAP), under the control of an NF-κB response element. nih.govaacrjournals.org This assay would be used to screen a library of this compound analogs for their ability to inhibit NF-κB activation following stimulation with TNF-α or lipopolysaccharide (LPS).

Secondary and Confirmatory Assays: Hits from the primary screen would be subjected to more specific assays to confirm their activity and elucidate their mechanism. This would include measuring the production of key inflammatory cytokines (e.g., IL-6, TNF-α) via ELISA and assessing the nuclear translocation of NF-κB subunits using high-content imaging. frontiersin.org

Lead Optimization: Promising candidates would undergo lead optimization, a process of iterative chemical synthesis and biological testing to improve potency, selectivity, and drug-like properties. researchgate.net This phase also involves counter-screens to identify compounds that may be toxic or interfere with the assay technology itself.

Table 2: Conceptual High-Throughput Screening Cascade for this compound Analogs

| Screening Phase | Assay Type | Purpose | Example Technology |

|---|---|---|---|

| Primary Screen | Cell-Based NF-κB Reporter Assay | Identify initial "hits" from an analog library that inhibit NF-κB signaling. | Luciferase or SEAP reporter gene assays. nih.govaacrjournals.org |

| Secondary Screen | Cytokine Production Assay | Confirm functional anti-inflammatory activity of hits. | ELISA for TNF-α and IL-6. |

| Mechanism of Action | High-Content Imaging | Verify inhibition of NF-κB nuclear translocation. | Automated fluorescence microscopy. |

| Selectivity Profiling | Kinase Panel Screening | Assess off-target activity against a broad panel of kinases. | Commercial kinase profiling services. |

| Toxicity Assessment | Cell Viability Assay | Eliminate compounds that are cytotoxic at active concentrations. | MTT or similar metabolic assays. aacrjournals.org |

Systems Biology Approaches to Comprehensively Understand this compound's Biological Effects

Natural products like this compound often interact with multiple targets and pathways, making a traditional "one-drug, one-target" approach insufficient to fully understand their effects. researchgate.net Systems biology offers a holistic framework to unravel these complex interactions by integrating multi-omics data. researchgate.net

A systems biology approach to studying this compound would involve:

Multi-Omics Profiling: Treating relevant cell models (e.g., immune cells or cancer cells) with this compound and then performing a comprehensive analysis of the transcriptome (RNA-seq), proteome (mass spectrometry-based proteomics), and metabolome (metabolomics).

Network Reconstruction and Analysis: Using computational tools to integrate these multi-omics datasets and construct biological networks that model the cellular response to the compound. This can reveal how the initial effect on a target like NF-κB propagates through the system to affect other pathways and cellular functions. researchgate.net

Identifying Biomarkers and New Hypotheses: The network models can help identify potential biomarkers of drug response and generate new, testable hypotheses about the compound's mechanism of action. For example, analysis might reveal that this compound significantly alters metabolic pathways that support inflammatory cell function, a mechanism that would be missed by focusing solely on signaling pathways. This approach has been successfully used to understand the complex actions of other natural products like curcumin (B1669340) and green tea polyphenols. researchgate.netresearchgate.net

By adopting these future-focused research strategies, the scientific community can systematically build on the initial promise of this compound, paving the way for the development of a novel, nature-derived therapeutic agent.

Q & A

Q. Methodological Guidance

- NMR : Monitor structural integrity by comparing chemical shifts in D₂O vs. DMSO-d₆ under controlled pH .

- HPLC-DAD/MS : Assess degradation products using gradient elution (e.g., C18 column, 0.1% formic acid mobile phase) .

- Thermogravimetric Analysis (TGA) : Quantify thermal stability at 25–300°C .

Document all parameters (e.g., column type, ionization mode) to ensure reproducibility .

How should researchers design in vivo vs. in vitro studies to evaluate this compound’s pharmacokinetic properties?

Q. Experimental Design Considerations

- In Vitro : Use hepatic microsomes or Caco-2 cells to assess metabolic stability and membrane permeability. Include positive controls (e.g., verapamil for P-gp efflux assays) .

- In Vivo : Employ rodent models with staggered dosing regimens. Collect plasma samples at multiple timepoints and quantify metabolites via UPLC-QTOF .

Address ethical compliance (e.g., IACUC protocols) and justify sample sizes using power analysis .

What statistical approaches are recommended for analyzing dose-dependent effects of this compound in multi-omics datasets?

Q. Advanced Data Analysis

- Apply multivariate analysis (e.g., PCA or PLS-DA) to integrate transcriptomic, proteomic, and metabolomic data.

- Use false discovery rate (FDR) correction for high-throughput datasets to minimize Type I errors .

- Validate findings with pathway enrichment tools (e.g., KEGG, GO) and cross-reference with existing databases (e.g., PubChem BioAssay) .

How can researchers address challenges in synthesizing this compound derivatives with improved bioavailability?

Q. Synthetic Chemistry Focus

- Optimize reaction conditions (e.g., catalysts, solvent systems) using Design of Experiments (DoE) to maximize yield .

- Characterize derivatives via X-ray crystallography or NOESY NMR to confirm stereochemistry .

- Evaluate solubility and logP values using shake-flask or HPLC-based methods .

What criteria should guide the selection of this compound concentrations for toxicity studies in primary cell cultures?

Q. Experimental Best Practices

- Base concentrations on IC₅₀ values from pilot MTT assays.

- Include a negative control (vehicle-only) and a positive control (e.g., doxorubicin for apoptosis).

- Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/LC₅₀ .

How can systematic reviews be structured to synthesize fragmented evidence on this compound’s mechanism of action?

Q. Literature Synthesis Strategy

- Define inclusion/exclusion criteria using PICO framework: Population (cell/animal models), Intervention (this compound dosage), Comparison (controls), Outcome (molecular targets) .

- Use PRISMA guidelines to map evidence gaps and assess study quality via ROBINS-I tool .

- Highlight conflicting results in a summary table with annotations for experimental variables .

What validation steps are essential when developing this compound-specific ELISA kits or biosensors?

Q. Analytical Validation

- Confirm antibody specificity via Western blot or competitive inhibition assays .

- Determine limit of detection (LOD) and linear range using serial dilutions.

- Cross-validate with mass spectrometry in a subset of samples .

How should researchers formulate hypotheses about this compound’s role in understudied pathways (e.g., ferroptosis)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.